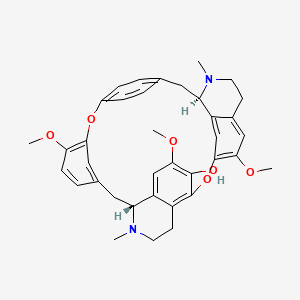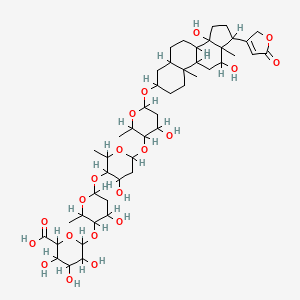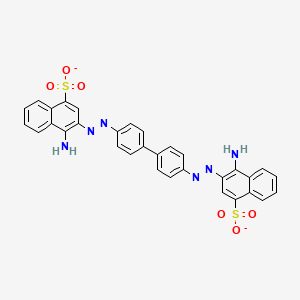
2,4-Dihydroxy-6-(1,2-dioxopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-(1,2-dioxopropyl)benzoic acid is a natural product found in Ophiostoma ulmi with data available.
Aplicaciones Científicas De Investigación
Spectroscopic Studies
A study by Takač and Vikić Topić (2004) investigated the spectral characteristics of 2,4-dihydroxy benzoic acid derivatives. They found that the spectral characteristics of these derivatives are more similar to those of 2-hydroxy benzoic acid (salicylic acid) derivatives than to those of 2,5-dihydroxy benzoic acid derivatives. This suggests a similarity in spatial orientation of amide protons in 2,4-dihydroxy benzamide and salicylamide (Takač & Vikić Topić, 2004).
Photophysical and DFT Studies
Patil et al. (2013) synthesized novel ESIPT (Excited State Intramolecular Proton Transfer) inspired benzimidazole, benzoxazole, and benzothiazole from 2,4-dihydroxy benzoic acid. These compounds exhibited single absorption and dual emission with large Stokes shifts, indicating potential applications in photophysical studies and material sciences (Patil et al., 2013).
Metabolism Studies in Bacteria
Reiner (1971) demonstrated that 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid, a derivative of 2,4-dihydroxy benzoic acid, is an intermediate in the bacterial metabolism of benzoic acid. This research provided insights into the metabolic pathways of benzoic acid in bacteria (Reiner, 1971).
Antioxidant Activity
Research by Natella et al. (1999) compared the antioxidant activity of derivatives of benzoic acid, including dihydroxy benzoic acids, with cinnamic acid derivatives. They found that dihydroxy acids exhibited significant antioxidant capacity, highlighting their potential in antioxidant studies (Natella et al., 1999).
Complexation Studies
Valinoti and Bolton (1962) studied the solubilization of organic acids in aqueous solutions of their salts, including 2,4-dihydroxy benzoic acid. They observed substantial increases in solubility in the presence of sodium salts, indicating complexation phenomena important in pharmaceutical sciences (Valinoti & Bolton, 1962).
Synthesis and Biological Properties
Macias et al. (2006) focused on the synthesis of benzoxazinones and related compounds from 2,4-dihydroxy benzoic acid, exploring their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This work highlighted the potential agronomic utility of these compounds (Macias et al., 2006).
Propiedades
Número CAS |
53279-32-6 |
|---|---|
Nombre del producto |
2,4-Dihydroxy-6-(1,2-dioxopropyl)benzoic acid |
Fórmula molecular |
C10H8O6 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-(2-oxopropanoyl)benzoic acid |
InChI |
InChI=1S/C10H8O6/c1-4(11)9(14)6-2-5(12)3-7(13)8(6)10(15)16/h2-3,12-13H,1H3,(H,15,16) |
Clave InChI |
QBIABBDGHOTZMI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES canónico |
CC(=O)C(=O)C1=C(C(=CC(=C1)O)O)C(=O)O |
Otros números CAS |
53279-32-6 |
Sinónimos |
2,4-dihydroxy-6-(1,2-dioxopropyl)benzoic acid ddPBA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1228718.png)



![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(3-pyridinyl)amino]-2-(4-chlorophenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B1228724.png)


![4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide](/img/structure/B1228736.png)